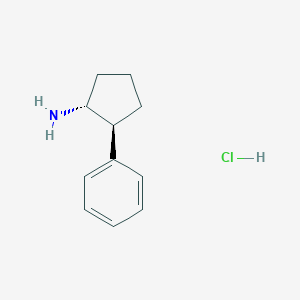

(1R,2S)-2-phenylcyclopentan-1-amine hydrochloride

Übersicht

Beschreibung

(1R,2S)-2-phenylcyclopentan-1-amine hydrochloride (PCPA-HCl) is a synthetic compound used in scientific research. It is a chiral compound, meaning it has two mirror-image forms, and is used to study the effects of chirality on biological systems. PCPA-HCl has been extensively studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of trans-2-phenylcyclopentan-1-amine hydrochloride, also known as (1R,2S)-2-phenylcyclopentan-1-amine hydrochloride:

Pharmacological Research

Trans-2-phenylcyclopentan-1-amine hydrochloride is studied for its potential as a psychostimulant. Its structural similarity to other known stimulants makes it a candidate for investigating new therapeutic agents for conditions such as ADHD and narcolepsy . Researchers explore its effects on neurotransmitter systems, particularly its interaction with dopamine and norepinephrine pathways.

Neurochemical Studies

This compound is used in neurochemical research to understand its impact on brain chemistry. Studies focus on its ability to cross the blood-brain barrier and its subsequent effects on synaptic transmission and neuroplasticity. These investigations help in mapping out the compound’s potential neuroprotective or neurotoxic properties .

Synthetic Chemistry

In synthetic chemistry, trans-2-phenylcyclopentan-1-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in pharmaceuticals and materials science .

Chiral Resolution Studies

The compound’s chiral nature makes it an excellent subject for chiral resolution studies. Researchers use it to develop and refine techniques for separating enantiomers, which is crucial in the production of enantiomerically pure pharmaceuticals. These studies contribute to the broader field of stereochemistry and its applications in drug development .

Biochemical Assays

Trans-2-phenylcyclopentan-1-amine hydrochloride is utilized in various biochemical assays to study enzyme interactions and receptor binding. Its interactions with specific enzymes can provide insights into enzyme kinetics and inhibition, aiding in the design of enzyme inhibitors as therapeutic agents .

Toxicological Research

The compound is also investigated for its toxicological profile. Studies assess its acute and chronic toxicity, potential carcinogenicity, and effects on organ systems. This research is essential for determining the safety profile of the compound and its derivatives, guiding regulatory decisions and safe handling practices .

Behavioral Studies

In behavioral pharmacology, trans-2-phenylcyclopentan-1-amine hydrochloride is used to study its effects on animal behavior. Researchers examine its impact on locomotion, anxiety, and cognitive functions in animal models. These studies help in understanding the behavioral consequences of the compound and its potential therapeutic uses .

Analytical Chemistry

The compound is employed in analytical chemistry for the development of new analytical methods. Techniques such as HPLC, GC-MS, and NMR spectroscopy are used to analyze its purity, stability, and degradation products. These methods are crucial for quality control in pharmaceutical manufacturing and research .

Eigenschaften

IUPAC Name |

(1R,2S)-2-phenylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIIHEJLRNKGDU-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-phenylcyclopentan-1-amine hydrochloride | |

CAS RN |

40297-12-9 | |

| Record name | Cyclopentanamine, 2-phenyl-, hydrochloride, (1R,2S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40297-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

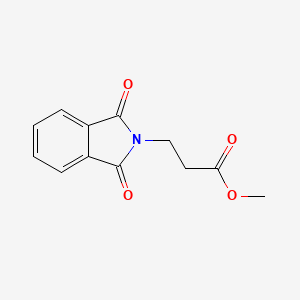

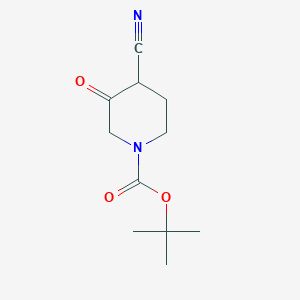

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)propan-1-amine dihydrochloride](/img/structure/B3052240.png)

![3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide](/img/structure/B3052244.png)

![Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-](/img/structure/B3052256.png)